S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine
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Overview
Description
S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine: is a synthetic compound that belongs to the class of organic compounds known as peptides. It is composed of cysteine and leucine amino acids, with protective groups such as benzyl and benzyloxycarbonyl attached to the cysteine residue. This compound is often used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine typically involves the protection of the amino and thiol groups of cysteine and the carboxyl group of leucine. The benzyloxycarbonyl (Cbz) group is commonly used for protecting the amino group, while the benzyl group is used for the thiol group. The synthesis can be carried out using benzyl chloroformate and benzyl alcohol in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine undergoes various chemical reactions including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protective groups can be removed through catalytic hydrogenation or other deprotection methods.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Removal of protective groups to yield the free peptide.
Scientific Research Applications
Chemistry: S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine is used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis and is crucial for studying protein structure and function.
Biology: In biological research, this compound is used to study the role of cysteine residues in protein folding and stability. It is also used in the development of peptide-based drugs and inhibitors.
Medicine: The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. It is used to create peptide analogs that can mimic or inhibit biological processes.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also used in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine involves its interaction with specific molecular targets. The protective groups allow for selective reactions at the cysteine and leucine residues. The compound can form disulfide bonds, which are crucial for protein folding and stability. The benzyloxycarbonyl group can be removed to expose the active sites of the peptide, allowing it to interact with target proteins and enzymes .
Comparison with Similar Compounds
S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosylisoleucine: Similar structure but includes tyrosine and isoleucine residues.
N-(benzyloxycarbonyloxy)succinimide: Used for carboxybenzyl protection of amines.
Benzyl chloroformate:
Uniqueness: S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine is unique due to its specific combination of cysteine and leucine residues with protective groups. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable tool in research and industry.
Properties
CAS No. |
18830-14-3 |
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Molecular Formula |
C24H30N2O5S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H30N2O5S/c1-17(2)13-20(23(28)29)25-22(27)21(16-32-15-19-11-7-4-8-12-19)26-24(30)31-14-18-9-5-3-6-10-18/h3-12,17,20-21H,13-16H2,1-2H3,(H,25,27)(H,26,30)(H,28,29) |
InChI Key |
GFHCAHUZQJBAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CSCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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